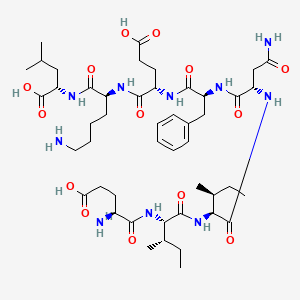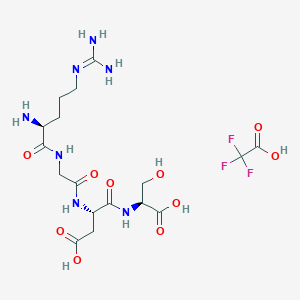
Arg-Gly-Asp-Ser (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arg-Gly-Asp-Ser (TFA) is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine, with trifluoroacetic acid as a counterion. This compound is a key component of the cell attachment domain of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins . The Arg-Gly-Asp-Ser sequence is known for its ability to promote cell adhesion, making it significant in various biological processes and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Ser (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. The subsequent amino acids (aspartic acid, glycine, and arginine) are sequentially added using protected amino acid derivatives to prevent side reactions . The peptide is then cleaved from the resin and deprotected to yield the final product. Trifluoroacetic acid is often used in the cleavage step to remove the protecting groups and release the peptide from the resin .
Industrial Production Methods
Industrial production of Arg-Gly-Asp-Ser (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product . The peptide is lyophilized from a solution containing trifluoroacetic acid to obtain the final powdered form .
Análisis De Reacciones Químicas
Types of Reactions
Arg-Gly-Asp-Ser (TFA) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Typically involves reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base such as N-methylmorpholine (NMM).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide can oxidize the amino acid residues, while reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Major Products
The major products formed from these reactions include shorter peptide fragments from hydrolysis and modified peptides from oxidation and reduction reactions .
Aplicaciones Científicas De Investigación
Arg-Gly-Asp-Ser (TFA) has a wide range of applications in scientific research:
Cell Biology: Used to study cell adhesion, migration, and signaling pathways.
Cancer Research: Investigated for its role in inhibiting tumor cell adhesion and metastasis.
Tissue Engineering: Incorporated into biomaterials to enhance cell attachment and proliferation.
Drug Delivery: Utilized in the development of targeted drug delivery systems.
Neuroscience: Studied for its effects on synaptic plasticity and long-term potentiation.
Mecanismo De Acción
Arg-Gly-Asp-Ser (TFA) exerts its effects by binding to integrin receptors on the cell surface. This binding triggers intracellular signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation . The peptide specifically interacts with integrins such as α5β1, which are involved in cell-matrix interactions . This interaction can modulate the activity of downstream signaling molecules like focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK), influencing cell behavior .
Comparación Con Compuestos Similares
Similar Compounds
Arg-Gly-Asp (RGD): A shorter peptide that also binds to integrins and promotes cell adhesion.
Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP): A hexapeptide with similar integrin-binding properties.
Cyclo(-Arg-Gly-Asp-D-Phe-Val-): A cyclic peptide with enhanced stability and integrin-binding affinity.
Uniqueness
Arg-Gly-Asp-Ser (TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its solubility and stability . Its ability to inhibit integrin-mediated cell adhesion makes it valuable in various research applications, particularly in cancer and tissue engineering .
Propiedades
Fórmula molecular |
C17H28F3N7O10 |
|---|---|
Peso molecular |
547.4 g/mol |
Nombre IUPAC |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H27N7O8.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;3-2(4,5)1(6)7/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1 |
Clave InChI |
UMHUNRXMVGQLTE-YWUTZLAHSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
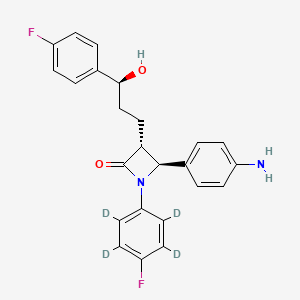

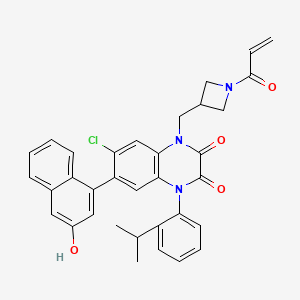
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
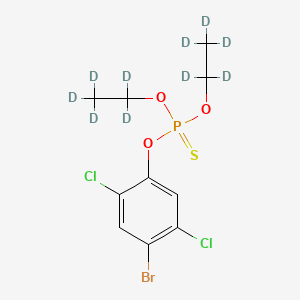
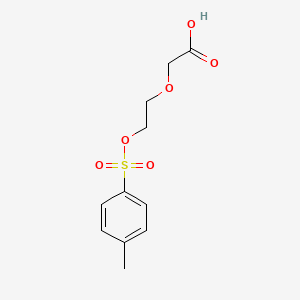

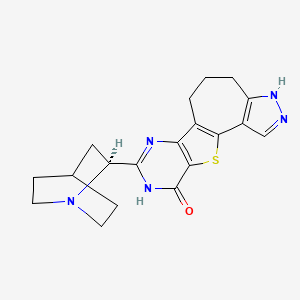
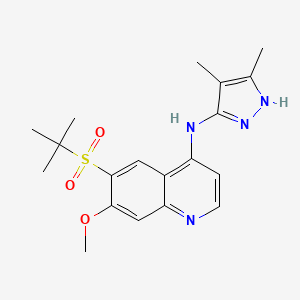
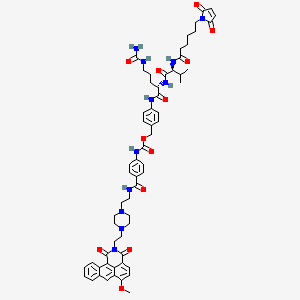
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)
